RS-246204

Descripción general

Descripción

RS-246204 es una molécula pequeña que actúa como sustituto de la R-espondina-1, una proteína involucrada en la regulación de la proliferación y diferenciación de células madre en el epitelio intestinal . Este compuesto ha ganado atención por su capacidad de iniciar y mantener el crecimiento de organoides intestinales sin la necesidad de la proteína R-espondina-1 .

Análisis De Reacciones Químicas

General Information

RS-246204 is a small molecule that acts as a substitute for R-spondin-1, which promotes the initial formation and growth of enteroids in culture medium . Enteroids grown in this compound-based medium have similar differentiation and self-renewal capacities to those grown in R-spondin-1-based medium . this compound has the potential to be used for developing a cost-efficient culturing method for intestinal organoids, exploring Lgr5 signaling, intestinal stem cell physiology, and therapeutics for gastrointestinal (GI) tract diseases .

Regulation of Intestinal Stem Cell Proliferation

This compound acts as a positive regulator for Wnt signaling and promotes the proliferation of intestinal stem cells, which is crucial for enteroid formation . EN-RS246204-grown enteroids expressed Wnt target genes, but at lower levels than ENR-grown enteroids . The number of BrdU positive cells and the ratio of BrdU and Lgr5 double positive cells to total Lgr5 positive cells were similar in EN-RS246204- and ENR-grown enteroids . this compound has similar effects to R-spondin-1 as a positive regulator of Wnt signaling and an inducer of proliferation of Lgr5 stem cells . this compound shows less efficacy in activating Wnt signaling than R-spondin-1, which explains the changed proportion of intestinal stem cells and differentiated cells in this compound-grown enteroids compared to R-spondin-1-grown enteroids .

In Vivo Effects

This compound significantly increased BrdU+ cells and body weight in the DSS-induced colitis model . It activates the R-spondin-dependent pathway in Lgr5 stem cells, enhancing proliferation or the anti-apoptotic effect, promoting regeneration of the intestinal epithelium, and reducing disease severity .

Organoid Culture

Small intestine organoids cultured using this compound maintain the function of small intestine epithelium . An optimal concentration of this compound (between 25 and 50 μM) yields similar organoid survival rates to ENR culture solutions . The budding ratio of small intestine organoids grown in this compound is similar to that of ENR culture solutions, with a ratio of budding to non-budding organoids at approximately 1:1 at a concentration of 50 μM .

Chemical Reactions

WST, a tetrazolium salt, reacts with dehydrogenase to produce formazan, causing the culture solution to turn orange, and is used to confirm cell survival rates .

Aplicaciones Científicas De Investigación

Role in Intestinal Organoid Culture

RS-246204 has been shown to significantly enhance the formation and growth of intestinal organoids (enteroids) in culture conditions lacking R-spondin-1. This compound promotes the proliferation of Lgr5+ stem cells, which are crucial for intestinal regeneration and repair.

Key Findings:

- Concentration-Dependent Effects : The optimal concentrations for enteroid formation were found to be between 25 μM and 50 μM. At these concentrations, this compound effectively induced crypts to form enteroids, demonstrating similar growth indices to those grown with R-spondin-1 .

- Differentiation Capacity : The enteroids cultured with this compound exhibited differentiation patterns comparable to those grown with R-spondin-1, indicating that this compound can mimic the effects of this essential growth factor .

Mechanistic Insights:

- BrdU Incorporation Studies : In studies measuring BrdU incorporation, this compound treatment resulted in an increase in BrdU+ cells within enteroids, suggesting enhanced cell proliferation .

- Apoptosis Assessment : TUNEL assays indicated that this compound does not adversely affect cell survival rates among Lgr5+ stem cells, maintaining a balance between proliferation and apoptosis .

Applications in Disease Models

This compound has been utilized in various disease models to explore its therapeutic potential.

Case Study: Colitis Model

In a dextran sulfate sodium (DSS)-induced colitis model:

- Weight Gain and Cell Proliferation : Mice treated with this compound showed significant weight gain and an increase in BrdU+ cells compared to controls, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Drug Screening and Development

The ability of this compound to facilitate organoid culture makes it a valuable tool for drug screening applications. It can be used to develop models that replicate human intestinal physiology for testing potential therapeutics.

Drug Screening Potential:

- Forskolin-Induced Swelling Assay : this compound-derived enteroids can be utilized in assays that mimic physiological responses, thereby providing a platform for screening drugs targeting intestinal disorders .

Comparative Data Table

Mecanismo De Acción

RS-246204 activa la vía dependiente de R-espondina en las células madre Lgr5 . Esta activación aumenta la proliferación celular y ejerce efectos antiapoptóticos, lo que lleva a la regeneración del epitelio intestinal . El compuesto imita los efectos de la R-espondina-1, promoviendo la formación inicial y el crecimiento de enteroides en el medio sin la necesidad de la proteína R-espondina-1 .

Comparación Con Compuestos Similares

RS-246204 es único en su capacidad de sustituir a la R-espondina-1 en la iniciación y el mantenimiento de organoides intestinales . Compuestos similares que se han probado por su eficacia en la formación de organoides intestinales incluyen otras moléculas pequeñas que se dirigen a la vía de R-espondina . ninguno ha mostrado efectos superiores en comparación con this compound .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para RS-246204 no están ampliamente documentadas en el dominio público. Se sabe que el compuesto está disponible en varias formas, incluyendo estados sólido y de solución, y se puede disolver en dimetilsulfóxido (DMSO) para uso experimental . Los métodos de producción industrial para this compound probablemente implican técnicas estándar de síntesis orgánica, pero los detalles específicos no están fácilmente disponibles.

Actividad Biológica

RS-246204 is a small molecule identified as a substitute for R-spondin-1, which plays a crucial role in promoting the growth and maintenance of intestinal organoids, particularly enteroids. This compound has garnered attention due to its potential applications in gastrointestinal research and therapy.

This compound acts primarily through the modulation of Wnt signaling pathways, which are critical for intestinal stem cell proliferation and differentiation. The compound was shown to promote the formation and growth of enteroids in conditions where R-spondin-1 is absent, indicating its efficacy as a Wnt signaling enhancer.

Key Findings:

- Concentration-Dependent Effects : this compound exhibited optimal activity at concentrations between 25 μM and 50 μM, significantly increasing the number of viable and budding organoids compared to lower or higher concentrations .

- Differentiation Capacity : The enteroids grown in this compound demonstrated similar differentiation and self-renewal capacities as those grown in R-spondin-1, evidenced by comparable mRNA expression levels of lineage markers such as Ki67, Lysozyme, Muc2, ChgA, E-cadherin, and Villin .

Research Studies

Several studies have explored the biological activity of this compound, focusing on its effects on organoid culture systems.

Table 1: Summary of Key Studies on this compound

Case Studies

- Organoid-Based Epithelial to Mesenchymal Transition (EMT) Model :

- Forskolin-Induced Swelling Assay :

Propiedades

IUPAC Name |

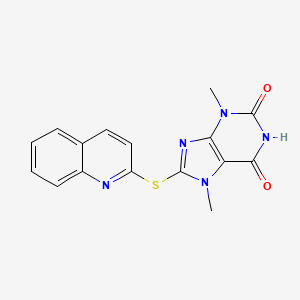

3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUHSGFUUWVRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.